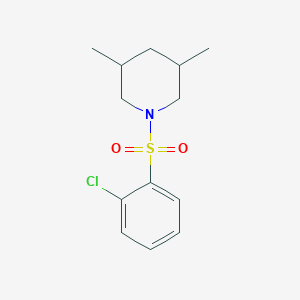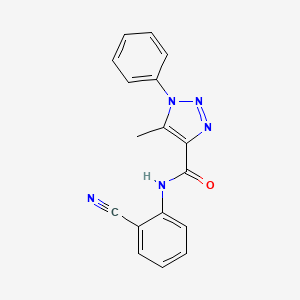
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzenesulfonyl group and two methyl groups at the 3 and 5 positions
作用機序
Target of Action
For instance, sulfonylurea herbicides, which share a similar sulfonyl moiety, target the biosynthesis of branched-chain amino acids .
Mode of Action
This group is known to form hydrogen bonds and participate in electrostatic interactions, which could influence the activity of the target proteins .
Biochemical Pathways
Compounds with similar structures, such as sulfonylurea herbicides, inhibit the biosynthesis of branched-chain amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .
Pharmacokinetics
For instance, the sulfonyl group is known to enhance the solubility of compounds, which could improve their absorption and distribution .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might disrupt protein synthesis and cellular functions, leading to changes in cell growth and survival .
準備方法
The synthesis of 1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-dimethylpiperidine+2-chlorobenzenesulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
類似化合物との比較
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other sulfonyl piperidines, such as:
1-(4-Methylbenzenesulfonyl)-3,5-dimethylpiperidine: Similar structure but with a methyl group instead of a chlorine atom, which may result in different reactivity and biological activity.
1-(2-Bromobenzenesulfonyl)-3,5-dimethylpiperidine: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
1-(2-Chlorobenzenesulfonyl)-4-methylpiperidine: The position of the methyl group on the piperidine ring can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIHKSBQWBGAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-5-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5422767.png)
![N-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5422773.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5422782.png)
![N-(3,4-dichlorobenzyl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5422802.png)

![4-{[2-(2-ethyl-1-benzofuran-3-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5422810.png)
![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride](/img/structure/B5422811.png)
![(2S)-2-amino-3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5422813.png)
![N'-[(4-methylphenyl)sulfonyl]-N-[(1-naphthylamino)carbonothioyl]benzenecarboximidamide](/img/structure/B5422815.png)

![2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-methylbutanamide](/img/structure/B5422826.png)
![2-[5-bromo-2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B5422833.png)

![N,N,N',N'-tetramethyl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5422853.png)
